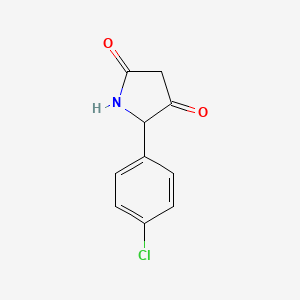

5-(4-Chlorophenyl)pyrrolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-3-1-6(2-4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKBLRVBQFUKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(NC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-73-0 | |

| Record name | 5-(4-chlorophenyl)pyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via 5-Methylene Hydantoin Intermediate

One of the principal methods to prepare 5-(4-chlorophenyl)pyrrolidine-2,4-dione derivatives involves starting from 5-methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione, a hydantoin intermediate.

- The 5-methylene hydantoin (compound 4b) is synthesized with a reported yield of 68%, isolated as a white solid with a melting point above 215°C.

- This intermediate is then reacted with pyrrolidine at room temperature for approximately 10 minutes.

- The reaction mixture is treated with diethyl ether to precipitate the product, which is collected by filtration.

$$

\text{5-Methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione} + \text{Pyrrolidine} \rightarrow \text{this compound derivative}

$$

| Compound | Yield (%) | Melting Point (°C) | IR (cm⁻¹) | Mass Spectrometry (m/z) | NMR Highlights (DMSO-d6) |

|---|---|---|---|---|---|

| 4b | 68 | >215 | 1775, 1728, 1671 | 223 (M+H)+ | δ 4.94, 5.26 (d, J=1.5 Hz, =CH2), 7.45-7.47 (Ar H) |

| 5 | 62 | 118-119 | 1774, 1723, 1721 | 260 (M+H)+, 84 (CH2=Pyr)+ | δ 1.68 (br s, Pyr H-3,4), 4.27 (Hyd H-5), 7.31-7.47 (Ar H) |

| 7 | - | 138-139 | 1779, 1719 | 294 (M+H)+, 84 (CH2=Pyr)+ | δ 1.68 (br s, Pyr H-3,4), 4.30 (Hyd H-5), 7.37, 7.53 (Ar H) |

Note: Compound 5 and 7 are pyrrolidine-substituted hydantoins derived from 4b and related analogs.

- The IR spectra confirm characteristic carbonyl stretches around 1770-1780 and 1710-1730 cm⁻¹, consistent with hydantoin carbonyl groups.

- The proton NMR spectra show signals corresponding to pyrrolidine ring protons and aromatic protons of the 4-chlorophenyl substituent.

- Mass spectrometry confirms molecular ions consistent with the proposed structures.

This synthetic route is notable for its mild reaction conditions, relatively high yield, and straightforward purification by precipitation and filtration.

Alternative Synthesis via Condensation and Cyclization

Another approach involves the condensation of 3-(4-chlorophenyl)-1-methyl-4-piperidone derivatives with 5-chloroisatin and sarcosine under reflux in ethanol, leading to complex spirocyclic pyrrolidine-dione structures.

- Equimolar amounts of 3,5-bis(4-chlorophenylmethylidene)-1-methyl-4-piperidone, 5-chloroisatin, and sarcosine are refluxed in absolute ethanol for 9 hours.

- The product crystallizes out upon cooling and is recrystallized from n-butanol.

- The target compound, a dispiro[indoline-pyrrolidine-piperidine] dione derivative, is obtained as pale-yellow crystals.

- Yield is reported at 81% with a melting point of 237-239°C.

| Parameter | Value |

|---|---|

| Molecular Formula | C30H26Cl3N3O2 |

| Molecular Weight | 566.92 |

| IR Peaks (cm⁻¹) | 3164 (NH), 1690 (C=O), 1594, 1483 (C=C) |

| Elemental Analysis | C: 63.69%, H: 4.71%, N: 7.48% (found) |

This method is more complex and yields a structurally more elaborate pyrrolidine-2,4-dione derivative, demonstrating the versatility of synthetic strategies for related compounds.

General Notes on Characterization and Purification

- Purification methods commonly include recrystallization and silica gel chromatography.

- Spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and FAB-MS are essential for confirming the structure and purity.

- Melting point determination is routinely used to assess compound identity and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

5-(4-Chlorophenyl)pyrrolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and metabolic stability compared to nitro or methylamino substituents, which may improve bioavailability .

- Melting Points : Pyrrolidine-dione derivatives generally exhibit high melting points (>250°C), as seen in analogs like 5-phenylpyrrolidine-2,3-dione derivatives (268–287°C) .

Spectral and Analytical Data

- IR Spectroscopy : Pyrrolidine-diones show characteristic C=O stretches near 1650–1700 cm⁻¹, while thiazolidinediones exhibit additional S=O peaks at 1190–1335 cm⁻¹ .

- ¹H NMR : The 4-chlorophenyl group in this compound produces aromatic proton signals at δ 7.60–7.82 ppm, comparable to furan-linked analogs (δ 7.01–7.95 ppm) .

Biological Activity

5-(4-Chlorophenyl)pyrrolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1803604-73-0

- Molecular Formula : C10H10ClN2O2

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and two carbonyl groups, which are crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticonvulsant Activity : Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, show potent anticonvulsant properties in animal models. The maximal electroshock (MES) test has demonstrated significant efficacy against seizures .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing activity against various bacterial strains. Its mechanism includes interaction with bacterial cell wall synthesis pathways .

- Inhibition of Enzymes : Notably, it has been shown to inhibit carbonic anhydrase isoenzymes, which play a role in physiological processes such as acid-base balance and respiration.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound binds to specific enzymes, altering their activity. For instance, it can inhibit carbonic anhydrase by binding to its active site.

- Modulation of Signaling Pathways : It influences cellular signaling pathways and gene expression by interacting with nuclear receptors like RORγt, which is involved in immune response regulation.

- Cellular Effects : The compound affects cellular metabolism and function by modulating various biochemical pathways, leading to altered cell proliferation and apoptosis.

Anticonvulsant Studies

A focused series of studies investigated the anticonvulsant properties of pyrrolidine derivatives. In these studies:

- Animal Models : The compound was tested in seizure models (MES and pentylenetetrazole) showing broad-spectrum anticonvulsant activity.

- Safety Profile : It exhibited a favorable safety profile compared to existing antiepileptic drugs (AEDs), suggesting potential for clinical application .

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results indicate that the compound possesses significant antibacterial properties that warrant further investigation for therapeutic use .

Synthetic Methods

The synthesis of this compound typically involves:

- Reagents : Use of 4-chlorobenzaldehyde and pyrrolidine-2,4-dione.

- Conditions : Reactions are often conducted in an aprotic solvent like dimethylformamide (DMF) with sodium hydride as a base to facilitate the formation of the desired product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Chlorophenyl)pyrrolidine-2,4-dione and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation of chlorophenyl-containing precursors (e.g., 4-chlorobenzaldehyde) with pyrrolidine-2,4-dione derivatives. For example, hydantoin analogs are prepared by alkylation or acylation reactions using bromomethyl or acyl chloride intermediates under basic conditions (e.g., NaOH in dichloromethane). Reaction optimization often involves varying catalysts (e.g., Pd/Cu), solvents (DMF/toluene), and temperatures to improve yields (45–70%) .

Table 1 : Representative Synthesis Conditions for Analogous Compounds

| Precursor | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Pd, DMF | 70 | |

| 4-Fluorophenyl bromide | Cu, Toluene | 62 | |

| Piperidine derivatives | NaOH, Dichloromethane | 45 |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms substituent positions and purity. For example, 1H NMR of derivatives shows characteristic peaks for chlorophenyl protons (δ 7.2–7.5 ppm) and pyrrolidine-dione carbonyls (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) or UPLC-MS validates molecular weight (e.g., m/z 375 [M+H]+ in hydantoin derivatives) . X-ray crystallography (using SHELX software) resolves stereochemistry and molecular conformation .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Purity (>95%) is maintained via recrystallization (e.g., ethanol/water mixtures) and monitored by HPLC. Degradation products (e.g., hydrolyzed dione rings) are detectable via TLC (Rf comparison) .

Q. Which spectroscopic techniques are used to detect impurities?

- Methodological Answer : Impurities (e.g., unreacted precursors or oxidation byproducts) are identified using:

- HPLC-DAD : Retention time shifts or additional peaks.

- FT-IR : Absence of carbonyl stretches (∼1700 cm⁻¹) indicates incomplete cyclization.

- 13C NMR : Unexpected signals (e.g., δ 190–200 ppm) suggest ketone impurities .

Q. How is the compound’s solubility profile determined for biological assays?

- Methodological Answer : Solubility is tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For low solubility, derivatization (e.g., methyl ester formation) or nanoformulation (liposomes) enhances bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s enzyme inhibition potential?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target enzymes (e.g., cyclooxygenase-2). Crystallographic data (PDB IDs) guide ligand-receptor binding simulations. Density Functional Theory (DFT) calculates electron distribution in the dione ring to predict reactivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

- Methodological Answer : Meta-analysis of assay conditions (e.g., bacterial strains, MIC thresholds) identifies variability. Replicate studies under standardized CLSI guidelines. SAR studies (e.g., substituting Cl with F or CH3) clarify substituent effects on activity .

Q. How are reaction conditions optimized to minimize side products in large-scale synthesis?

- Methodological Answer : Design of Experiments (DoE) evaluates factors like temperature, catalyst loading, and solvent polarity. For example, reducing Pd catalyst from 10 mol% to 5 mol% in DMF decreases dimerization byproducts. In-line FTIR monitors reaction progress in real time .

Q. What methods elucidate stereochemical outcomes in asymmetric synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Circular Dichroism (CD) confirms absolute configuration. X-ray crystallography of single crystals (grown via vapor diffusion) provides definitive proof .

Q. How is the compound’s mechanism of action studied in enzyme inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.